

An In-depth Technical Guide to Benzyl Cinnamate-d5

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Compound of Interest		
Compound Name:	Benzyl cinnamate-d5	
Cat. No.:	B12394243	Get Quote

This technical guide provides a comprehensive overview of **Benzyl cinnamate-d5**, a deuterated analog of benzyl cinnamate, for researchers, scientists, and professionals in drug development. It covers its structural properties, synthesis, and key applications, with a focus on its role as an internal standard and in metabolic research.

Core Physical and Chemical Properties

Benzyl cinnamate-d5 is a synthetically produced, isotopically labeled form of benzyl cinnamate where five hydrogen atoms on the benzyl ring are replaced with deuterium.[1][2] This substitution provides a distinct mass signature, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification, without significantly altering its chemical properties.[3][4] The parent compound, benzyl cinnamate, is a naturally occurring ester found in plants like Balsam of Peru and Tolu balsam.[5]

Quantitative Data Summary

The key physical and chemical properties of benzyl cinnamate and its deuterated form are summarized below for direct comparison.



Property	Benzyl Cinnamate	Benzyl Cinnamate-d5
Molecular Formula	C16H14O2	C16H9D5O2
Molecular Weight	238.28 g/mol	243.31 g/mol
CAS Number	103-41-3	347840-02-2
IUPAC Name	Phenylmethyl (2E)-3- phenylprop-2-enoate	(2,3,4,5,6- pentadeuteriophenyl)methyl (E)-3-phenylprop-2-enoate
Appearance	White to pale yellow solid or crystals with a sweet, balsamic odor	Expected to be similar to the non-deuterated form
Boiling Point	195-200 °C at 5 mmHg	No data available
Melting Point	34-37 °C	No data available

Applications in Research and Drug Development

The primary applications of **Benzyl cinnamate-d5** stem from its isotopic labeling.

- Internal Standard: Due to its chemical similarity and mass difference from the non-labeled compound, Benzyl cinnamate-d5 is an ideal internal standard for quantitative analysis using mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS). It helps to correct for variations during sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantification.
- Metabolic Studies and the Kinetic Isotope Effect (KIE): Deuterium substitution is a key strategy in pharmaceutical research to study drug metabolism. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions involving the cleavage of a C-H bond, often catalyzed by Cytochrome P450 enzymes, will proceed more slowly when deuterium is present at that site. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can be leveraged to:
 - Slow the rate of metabolism.
 - Increase drug exposure and half-life.



Reduce the formation of potentially toxic metabolites.

While benzyl cinnamate itself is not a primary therapeutic agent, the principles of using its deuterated form are directly applicable to the study of drug candidates with similar metabolic pathways.

Experimental Protocols Synthesis of Benzyl Cinnamate-d5

The synthesis of **Benzyl cinnamate-d5** is typically achieved through the esterification of deuterated benzyl alcohol with cinnamic acid. Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods.

Materials and Reagents:

- · Cinnamic acid
- Benzyl-d5 alcohol
- Immobilized lipase (e.g., Novozym 435 or Lipase NS 88011)
- Organic solvent (e.g., n-heptane)
- Sodium hydroxide (NaOH) solution (0.05 M) for titration
- Acetone-ethanol solution (1:1 v/v)
- Molecular sieves (optional, for dehydration)

Optimized Enzymatic Synthesis Conditions: The following table summarizes optimized conditions for the enzymatic synthesis of benzyl cinnamate, which can be adapted for its deuterated analog.



Parameter	Optimized Value	Reference
Molar Ratio (Acid:Alcohol)	1:3	
Temperature	59 °C	-
Enzyme Concentration	4.4 mg/mL	-
Reaction Time	32 hours	-
Solvent	n-heptane	-
Yield	~97%	-

Procedure:

- A reaction mixture is prepared with cinnamic acid and benzyl-d5 alcohol in n-heptane at a 1:3 molar ratio.
- The immobilized lipase is added to the mixture at a concentration of 4.4 mg/mL.
- The reaction is carried out in a temperature-controlled shaker at 59 °C for 32 hours.
- Reaction progress can be monitored by taking aliquots at regular intervals and determining the consumption of cinnamic acid via titration with 0.05 M NaOH. The reaction in the aliquot is stopped by adding an acetone-ethanol solution.
- Upon completion, the immobilized enzyme is separated from the reaction mixture by filtration or centrifugation for potential reuse.
- The solvent is removed from the supernatant under reduced pressure to yield the crude Benzyl cinnamate-d5.
- Further purification can be achieved through recrystallization from a suitable solvent like absolute ethanol.

Structural and Purity Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

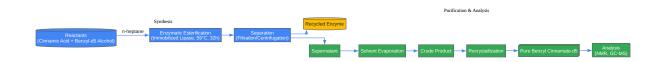


- Objective: To confirm the chemical structure and the location and extent of deuterium incorporation.
- Procedure:
 - Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
 - Acquire ¹H and ¹³C NMR spectra.
 - In the ¹H NMR spectrum, the signals corresponding to the protons on the benzyl ring should be absent or significantly reduced.
 - In the ¹³C NMR spectrum, the signals for the deuterated carbons will appear as multiplets with reduced intensity due to C-D coupling.
- 2. Gas Chromatography-Mass Spectrometry (GC-MS):
- Objective: To confirm the molecular weight and assess the purity of the compound.
- Procedure:
 - Prepare a dilute solution of the sample in a volatile organic solvent.
 - Inject the sample into the GC-MS system.
 - The gas chromatogram will indicate the purity of the sample, with a single major peak expected for the pure compound.
 - The mass spectrum will show the molecular ion peak corresponding to the mass of Benzyl cinnamate-d5 (m/z 243.31), confirming the successful incorporation of five deuterium atoms.

Visualizations

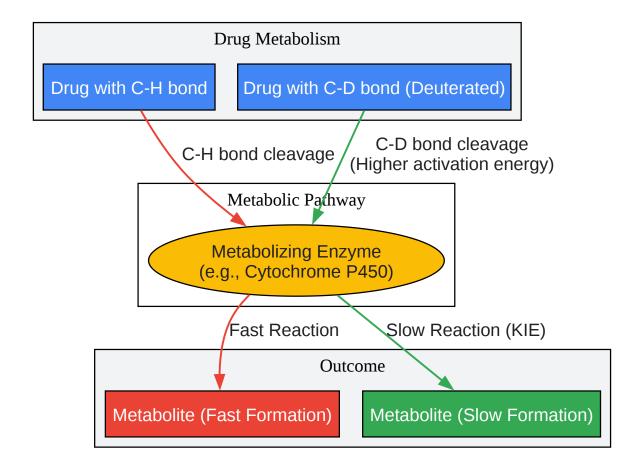
The following diagrams illustrate the experimental workflow for the synthesis and analysis of **Benzyl cinnamate-d5** and the underlying principle of the Kinetic Isotope Effect.





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Caption: Workflow for the synthesis and analysis of **Benzyl cinnamate-d5**.



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Caption: The Kinetic Isotope Effect (KIE) in drug metabolism.

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